molecular formula C12H12N2O B8681525 4-(Nicotinylamino)phenol

4-(Nicotinylamino)phenol

Cat. No.: B8681525
M. Wt: 200.24 g/mol
InChI Key: NLPCVURSTXVCNN-UHFFFAOYSA-N
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Description

4-(Nicotinylamino)phenol is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-(pyridin-3-ylmethylamino)phenol

InChI

InChI=1S/C12H12N2O/c15-12-5-3-11(4-6-12)14-9-10-2-1-7-13-8-10/h1-8,14-15H,9H2

InChI Key

NLPCVURSTXVCNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Alternately, a solution of 4-aminophenol (1.0 equiv.) (Aldrich) in 2:1 methanol/ethanol was treated with 3-pyridinecarboxaldehyde (1.05 equiv.). The solution was allowed to stir for 1 hour. The reaction was cooled to 0° C. and treated with sodium borohydride (4.2 equiv.) in 5 portions. The cooling bath was removed and stirring continued for 20 hours. The reaction mixture was concentrated in vacuo. The residue was mixed with 1M HCl, warmed, and partitioned between ethyl acetate and 0.1M K2CO3. The pH of the aqueous phase was adjusted to pH=7 (using 1M HCl and 1M K2CO3) and the product extracted 4-6 times with ethyl acetate. The organic phases were combined, washed with brine, dried over anhydrous MgSO4, and concentrated to afford N-(4-hydroxyphenyl)pyridin-3-ylmethylamine. 1H NMR(400 MHz, DMSO-d6): d 4.18(2H, s), 5.65(1H, s), 6.41-6.53(4H, m), 7.29-7.32(1H, m), 7.70-7.72(1H, m), 8.39-8.40(2H, m), 8.53-8.54(1H, m). MS Found 201.2 [M+H]+.
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Synthesis routes and methods II

Procedure details

To a mixture of 4-aminophenol (Aldrich; 1.0 equiv.) in benzene (1 M) was added 3-pyridenecarboxaldehyde (Aldrich; 1.0 equiv.). The flask was fitted with a Dean-Stark trap and heated to reflux overnight. (A solid mass formed on the bottom of the flask, which was difficult to break up). The reaction was cooled to ambient and concentrated in vacuo. The solid was taken up in methanol (0.2 M), cooled to 0° C., and treated with sodium borohydride (1.5 equiv.) in 4 portions. The cooling bath was removed and stirring continued for 2 hours. A small amount of was added to quench unreacted hydride. The reaction was concentrated in vacuo. The residue was partitioned between ethyl acetate and water. The aqueous layer was back-extracted with ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude solid was recrystallized from hexanes/ethyl acetate to give N-(4-hydroxyphenyl)pyridin-3-ylmethylamine. 1H NMR (400 MHz, DMSO d6) 4.16 (2H, s), 6.41 (2H, m), 6.48 (2H, m), 7.28 (1H, ddd, J=0.73, 4.8, 7.7 Hz), 7.7 (1H, td, J=2.2, 7.3 Hz), 8.38 (1H, m), 8.39 (1H, s), 8.52 (1H, d, J=1.5 Hz).
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Synthesis routes and methods III

Procedure details

Five g. of 3-(4-hydroxyphenyliminomethyl)pyridine was prepared according to the process of Preparation 1, and was dissolved in 50 ml. of ethanol. One g. of palladium on carbon hydrogenation catalyst was added, and the mixture was agitated under 40 psig. hydrogen pressure for 1 hour. The catalyst was then removed by filtration, and the filtrate was evaporated to dryness. The residue consisted in large part of the desired intermediate product.
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